Potassium O-isodecyl dithiocarbonate
Description
Properties
CAS No. |
85650-91-5 |
|---|---|
Molecular Formula |
C11H21KOS2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
potassium;8-methylnonoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-10(2)8-6-4-3-5-7-9-12-11(13)14;/h10H,3-9H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
FLKLANBEBWTTRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Potassium O Isodecyl Dithiocarbonate
Established Synthetic Routes for O-Alkyl Dithiocarbonates
The traditional synthesis of O-alkyl dithiocarbonates, including potassium O-isodecyl dithiocarbonate, is a well-documented process that has been in industrial use for over a century. This method is valued for its reliability and relatively high yields.
Xanthate Synthesis from Alcohols, Carbon Disulfide, and Potassium Hydroxide (B78521)
The most common method for preparing this compound is through the reaction of isodecyl alcohol with carbon disulfide in the presence of potassium hydroxide. This process, known as xanthation, involves the formation of an alkoxide from the alcohol and the base, which then acts as a nucleophile. wikipedia.org
In this reaction, R represents the isodecyl group. The isodecyl alcohol is treated with potassium hydroxide to form potassium isodecyloxide. This alkoxide then undergoes a nucleophilic addition to the electrophilic carbon of carbon disulfide. The product, this compound, is a salt that is typically a pale yellow solid. wikipedia.org The purity of the resulting xanthate is often in the range of 90-95%. wikipedia.org
Different methods, such as the "kneading method" and the "solvent method," have been employed for this synthesis. The kneading method involves the direct mixing of the alcohol and carbon disulfide, followed by the gradual addition of powdered potassium hydroxide. google.com While simple and low-cost, this method can suffer from poor heat and mass transfer, leading to localized high temperatures and lower product purity. google.com The solvent method, where the reaction is carried out in an organic medium like tetrahydrofuran, allows for better temperature control and can result in higher purity and yield of the xanthate product. google.comgoogle.com
Mechanism and Kinetic Studies of Dithiocarbonate Formation
The mechanism of xanthate formation begins with the deprotonation of the alcohol by the strong base, potassium hydroxide, to form an alkoxide ion. wikipedia.orgpatsnap.com This alkoxide is a potent nucleophile.
Step 1: Alkoxide Formation Isodecyl-OH + KOH ⇌ Isodecyl-O⁻K⁺ + H₂O
The highly reactive alkoxide then attacks the electron-deficient carbon atom of carbon disulfide. wikipedia.org
Step 2: Nucleophilic Attack Isodecyl-O⁻K⁺ + CS₂ → Isodecyl-OCS₂⁻K⁺
Kinetic studies have shown that the rate of this reaction is influenced by several factors. The acidity of the alcohol plays a role, with more acidic alcohols generally reacting faster. google.com The pH of the reaction medium is also critical; both highly acidic and highly alkaline conditions can retard the reaction. google.com In aprotic solvents, the reaction rate tends to increase with the dielectric permittivity of the solvent. mdpi.com To ensure the desired reaction pathway and suppress side reactions, it is often necessary to use an excess of carbon disulfide. mdpi.com
Innovations in Green Chemistry Synthesis Approaches
In recent years, there has been a significant push to develop more environmentally friendly methods for the synthesis of chemical compounds, including dithiocarbonates. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Eco-Friendly Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of dithiocarbamates, which are structurally related to dithiocarbonates. rsc.org These reactions can be carried out by simply mixing the reactants, sometimes with the aid of grinding or ultrasound irradiation, which can lead to shorter reaction times and higher yields. researchgate.net
The use of alternative, greener solvents is also being explored. For instance, deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been used as reaction media for the synthesis of dithiocarbamates, offering advantages such as recyclability and reduced environmental impact. researchgate.net These approaches often lead to simpler work-up procedures and minimize the formation of waste. rsc.org
| Synthesis Condition | Advantages | Disadvantages |
| Solvent-Free | Reduced solvent waste, lower cost, simpler workup | Potential for poor mixing and heat transfer |
| Deep Eutectic Solvents | Recyclable, non-toxic, can act as catalyst | May require separation from the product |
| Polyethylene Glycol | Recyclable, low toxicity, thermally stable | May require separation from the product |
| Ultrasound Irradiation | Shorter reaction times, increased yields | Requires specialized equipment |
Utilization of Renewable Feedstocks and Sustainable Reagents
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. nih.gov In the context of this compound synthesis, this primarily relates to the source of the isodecyl alcohol. Traditionally derived from petrochemical sources, there is growing interest in producing long-chain alcohols from biomass. mdpi.commpg.de
Lignocellulosic biomass, a non-edible and abundant resource, can be converted into a variety of platform chemicals, including alcohols. acs.org Through processes like fermentation and catalytic upgrading, short-chain bio-alcohols can be converted into longer-chain alcohols suitable for industrial applications. mdpi.comescholarship.org For example, microbial production of long-chain alcohols like octanol, decanol, and dodecanol (B89629) has been demonstrated in engineered E. coli. nih.govnih.gov The use of biomass-derived isodecyl alcohol would significantly improve the sustainability profile of this compound.
| Feedstock Source | Sustainability Aspect |
| Petrochemicals | Depleting resource, contributes to greenhouse gas emissions |
| Biomass (e.g., Lignocellulose) | Renewable resource, potential for CO2 neutrality |
| CO₂ | Potential for carbon capture and utilization to produce methanol (B129727) as a precursor mpg.de |
Atom Economy and Waste Minimization in Dithiocarbonate Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The synthesis of this compound from isodecyl alcohol, carbon disulfide, and potassium hydroxide is inherently a high atom economy process. The only formal byproduct is water. wikipedia.org However, waste can be generated from side reactions, incomplete conversions, and the use of excess reagents or solvents. researchgate.neteolss.net
Derivatization Strategies and Functional Group Transformations
The chemical reactivity of the dithiocarbonate moiety in this compound is central to its utility as a synthetic intermediate. Derivatization primarily targets the sulfur atoms, enabling the formation of new carbon-sulfur bonds and the introduction of diverse functional groups.
Synthesis of Related Thioanhydrides and Thiocarbamates
The conversion of this compound into thioanhydrides and thiocarbamates represents a key strategy for expanding its chemical diversity. These transformations introduce new functionalities and pave the way for the development of compounds with tailored properties.
Thioanhydride Synthesis:
A general and effective method for the synthesis of thioanhydrides involves the S-acylation of a dithiocarbonate salt with an appropriate acyl chloride. nih.gov This reaction proceeds readily at room temperature in a suitable solvent, such as chloroform. In the context of this compound, the reaction would involve the nucleophilic attack of the dithiocarbonate anion on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding O-isodecyl dithiocarbonate thioanhydride and potassium chloride as a byproduct.
The general reaction scheme is as follows:
ROCS2K + R'COCl → ROC(S)SC(O)R' + KCl
Where R is the isodecyl group and R' can be a variety of alkyl or aryl groups depending on the acyl chloride used.
A variety of acyl chlorides can be employed in this synthesis, allowing for the introduction of different functional groups into the final thioanhydride molecule. The choice of the acyl chloride is critical in determining the properties of the resulting derivative.
Thiocarbamate Synthesis:
The synthesis of thiocarbamates from xanthates like this compound can be achieved through several routes. One common method involves the reaction of the xanthate with a primary or secondary amine. This transformation can be facilitated by an oxidizing agent. organic-chemistry.org A one-pot synthesis has been described for the preparation of N-alkyl-O-isobutyl thiocarbamates, which starts with the formation of the potassium alkyl xanthate, followed by reaction with an amine. organic-chemistry.org
Another approach involves the initial conversion of the xanthate to an S-acyl or S-benzoyl derivative, which can then react with an amine. For instance, S-benzoyl O-isobutyl xanthate has been synthesized from sodium isobutyl xanthate and benzoyl chloride. researchgate.net This intermediate can subsequently be reacted with amines to yield the corresponding thiocarbamates.
The general reaction for the formation of thiocarbamates from xanthates and amines can be summarized as:
ROCS2K + R'R''NH + [O] → ROC(S)NR'R'' + KSH + ...
Where R is the isodecyl group, R' and R'' are hydrogen, alkyl, or aryl groups, and [O] represents an oxidizing agent. The exact products and reaction conditions can vary depending on the specific methodology employed.
Detailed research findings on analogous systems suggest that these reactions are generally efficient and provide good yields of the desired products. The table below summarizes representative transformations for the synthesis of thioanhydrides and thiocarbamates from related dithiocarbonates and xanthates.
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| Sodium dithiocarbamate (B8719985) | Acyl chlorides | Thioanhydrides | Chloroform, Room Temperature, 2h | nih.gov |
| Potassium alkyl xanthate | Amine, Chlorine | N-Alkyl-O-alkyl thiocarbamate | One-pot synthesis | organic-chemistry.org |
| Sodium isobutyl xanthate | Benzoyl chloride | S-Benzoyl O-isobutyl xanthate | Not specified | researchgate.net |
Exploration of Novel Analogues and Derivatives
The exploration of novel analogues and derivatives of this compound extends beyond simple thioanhydrides and thiocarbamates. Advanced synthetic methodologies allow for the introduction of a wide array of functional groups, leading to the creation of compounds with potentially unique chemical and physical properties.
One promising area of exploration is the synthesis of functionalized xanthates . This can be achieved by utilizing starting materials that already contain the desired functionality or by modifying the xanthate molecule after its formation. For example, methods have been developed for C-H xanthylation, which allows for the direct introduction of a xanthate group into a molecule at a specific C-H bond. acs.org While this is typically used to create xanthates, the reverse, modifying the isodecyl group of this compound, could be envisaged through related radical-based transformations.
Furthermore, the versatility of the xanthate group allows it to participate in various subsequent reactions. For instance, xanthates are key intermediates in the synthesis of functional γ-thiolactones through a process involving radical addition and Chugaev elimination. nih.gov By designing appropriate reaction partners for this compound, it is conceivable to construct novel and complex molecular architectures.
The development of novel analogues could also involve the synthesis of xanthate esters with diverse functionalities. The general reaction for the synthesis of a xanthate ester is:
ROCS2K + R'X → ROC(S)SR' + KX
Where R is the isodecyl group and R'X is an alkylating agent, with X being a leaving group such as a halide. By varying the R' group, a wide range of xanthate esters with different properties can be prepared.
The table below presents some examples of the synthesis of functionalized xanthates and their derivatives, which could be adapted for the exploration of novel analogues of this compound.
| Xanthate Precursor | Reagent | Product Type | Application/Significance | Reference |
| N-Xanthylamide | Alkanes | Alkyl Xanthates | C-H Functionalization | acs.org |
| Ester-functionalized xanthate | Alkenes | Functional γ-thiolactones | Polymer Synthesis | nih.gov |
| Potassium O-alkyl xanthate | Diaryliodonium salts | S-Aryl xanthates | Synthesis of Organosulfur Compounds | organic-chemistry.org |
By leveraging these advanced synthetic methodologies, the chemical space around this compound can be significantly expanded, opening up avenues for the discovery of new materials and compounds with novel applications.
Investigative Studies in Industrial and Environmental Applications of Potassium O Isodecyl Dithiocarbonate
Role in Mineral Processing and Extractive Metallurgy Research
Potassium O-isodecyl dithiocarbonate, a specialized chemical reagent, has been the subject of various investigative studies within the fields of mineral processing and extractive metallurgy. Its primary function is as a collector in froth flotation, a critical process for the concentration of valuable minerals from ores. Research has delved into its efficacy in separating different types of minerals, the chemical mechanisms governing its interaction with mineral surfaces, and its performance in complex systems involving other reagents.
Collector Function in Froth Flotation Systems
Froth flotation is a widely utilized method for separating minerals based on their surface hydrophobicity. Collectors are chemical compounds that selectively adsorb onto the surface of target minerals, rendering them hydrophobic and facilitating their attachment to air bubbles. These mineral-laden bubbles rise to the form a froth, which is then skimmed off, thereby concentrating the desired mineral. The effectiveness of a collector is determined by its ability to selectively adsorb onto the valuable mineral while leaving the gangue (unwanted) minerals hydrophilic.
Dithiocarbonates, the class of compounds to which this compound belongs, are known for their collector properties, particularly for sulfide (B99878) minerals. Their molecular structure allows for strong interaction with metal ions present on the surface of these minerals.
Flotation Separation of Sulfide and Oxide Minerals
The application of collectors like this compound is crucial in the differential flotation of complex sulfide ores, where multiple valuable minerals such as galena (lead sulfide), sphalerite (zinc sulfide), and chalcopyrite (copper-iron sulfide) are present alongside gangue minerals like pyrite (B73398) (iron sulfide). ut.ac.irdbc.wroc.pl The selective flotation of these minerals is essential for their subsequent metallurgical processing.
Research has shown that the effectiveness of collectors in sulfide mineral flotation is highly dependent on factors such as pH and the presence of other reagents. cetjournal.it For instance, in the separation of galena and sphalerite, the use of specific collectors in conjunction with depressants is a common practice. ut.ac.ir While specific data for this compound is limited in publicly available literature, studies on similar dithiocarbamate (B8719985) collectors demonstrate their utility in enhancing the recovery and grade of sulfide mineral concentrates.
The flotation of oxide minerals, such as malachite (a copper carbonate hydroxide (B78521) mineral), presents a different set of challenges due to their hydrophilic surfaces. researchgate.netbibliotekanauki.pl Direct flotation of these minerals can be achieved using chelating collectors that form strong chemical bonds with the metal cations on the mineral surface. researchgate.net While sulfidization followed by flotation with traditional sulfide collectors is a common approach for some oxide minerals, the direct application of potent collectors is also an area of active research. bibliotekanauki.plresearchgate.net Studies on the flotation of malachite have explored the influence of pH and the presence of various ions on recovery, highlighting the complexity of these systems. researchgate.netbibliotekanauki.pl
Selectivity Enhancement and Mechanism of Adsorption on Mineral Surfaces
The selectivity of a collector is its ability to adsorb onto a specific mineral in a mixture, which is paramount for effective separation. The adsorption of dithiocarbamates onto sulfide mineral surfaces is primarily a chemical process, involving the formation of metal-dithiocarbamate complexes at the mineral-water interface. researchgate.netualberta.ca This chemisorption is influenced by the electronic properties of both the collector molecule and the mineral surface. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the adsorption mechanisms of thiocarbamate collectors on minerals like chalcopyrite and pyrite. researchgate.net These studies suggest that the adsorption of dithiocarbamates on chalcopyrite occurs preferentially at the copper sites rather than the iron sites. researchgate.net The strength of this adsorption can vary depending on the specific molecular structure of the dithiocarbamate. researchgate.net
The following table illustrates the typical flotation recovery of various sulfide minerals with different collectors, providing a comparative context for the performance of dithiocarbamate-type collectors.
| Mineral | Collector Type | pH | Recovery (%) |
| Galena | Potassium Ethyl Xanthate | 8-10 | ~80-90 |
| Sphalerite (activated) | Potassium Amyl Xanthate | 10-11.5 | ~70-85 |
| Chalcopyrite | O-isopropyl-N-ethyl thionocarbamate | 9 | >90 |
| Pyrite | Potassium Butyl Xanthate | 4-6 | ~60-70 |
This table presents generalized data from various sources to illustrate typical recovery ranges and is not specific to this compound due to a lack of available specific data.
Interfacial Chemistry and Adsorption Mechanisms on Metallic and Mineral Surfaces
The behavior of this compound in a flotation system is governed by the principles of interfacial chemistry. The mineral-water interface is an electrochemically active region where adsorption processes occur. The effectiveness of the collector is determined by its ability to form a stable, hydrophobic layer on the target mineral surface.
Influence of Surface Potential and pH on Adsorption
The surface potential of a mineral in an aqueous solution, often characterized by its zeta potential, plays a crucial role in the adsorption of charged species like collector ions. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is highly dependent on the pH of the solution. ut.ac.irresearchgate.net
For sulfide minerals like pyrite, the zeta potential varies with pH. ut.ac.ir In the absence of collectors, pyrite surfaces are typically negatively charged at neutral and alkaline pH. The addition of a collector can alter the zeta potential, indicating adsorption has occurred. The isoelectric point (IEP), the pH at which the zeta potential is zero, is a key characteristic of a mineral surface.
The table below shows the isoelectric points of some common sulfide minerals.
| Mineral | Isoelectric Point (pH) |
| Chalcopyrite | ~2-3 |
| Galena | ~3-4 |
| Sphalerite | ~3-5 |
| Pyrite | ~1-2 |
This data is generalized from various mineral processing literature.
The pH of the flotation pulp is a critical parameter that influences not only the surface charge of the minerals but also the chemical speciation of the collector itself. For dithiocarbonates, the pH will affect their dissociation and the availability of the active collector ions for adsorption.
Co-adsorption Phenomena with Other Reagents
In industrial flotation processes, it is common to use a combination of different reagents to optimize separation efficiency. This can lead to co-adsorption phenomena, where multiple reagents adsorb onto the mineral surface. The interaction between different collectors can be synergistic, resulting in improved flotation performance compared to using a single collector.
Studies have investigated the synergistic effects between dithiocarbamates and other thiol collectors like xanthates. The co-adsorption of these collectors can lead to the formation of a more stable and hydrophobic surface layer on the mineral, enhancing its floatability. The ratio of the different collectors in the mixture is often a critical factor in achieving the desired synergistic effect.
Environmental Remediation and Sustainable Technology Research
Research into the environmental impact and remediation of industrial chemicals is crucial for sustainable development. This section focuses on the environmental fate of dithiocarbonates, including this compound, and the technologies being developed to treat wastewaters containing these compounds.
Studies on the Environmental Fate and Degradation Pathways of Dithiocarbonates
Dithiocarbonates are known to be relatively unstable in the environment, undergoing degradation through several pathways. nih.govnih.gov Their persistence is influenced by various environmental factors, including pH, the presence of metal ions, and exposure to light. nih.govoup.com
The breakdown of dithiocarbonates in the environment is significantly driven by biological processes. Generally, these compounds undergo rapid degradation, with half-lives that can range from a few hours to several days, depending on the specific compound and environmental conditions. nih.gov For instance, the half-life for alkyl dithiocarbamates at 25°C can vary from 2 hours to 10 days, influenced by factors such as pH and the environmental matrix. nih.gov One study on diethyl dithiocarbamate (DDC), a related compound, reported a biodegradation half-life of 36.96 hours. nih.gov
The degradation process involves the breakdown of the dithiocarbonate structure into various metabolites. For example, ethylene (B1197577) bisdithiocarbamates (EBDCs) are known to degrade into primary metabolites like ethylene thiourea (B124793) (ETU). nih.gov ETU is water-soluble and can be further metabolized by plants and microorganisms into other compounds, including ethylene urea (B33335) (EU). nih.gov
Table 1: Environmental Half-Life of Select Dithiocarbamates
| Compound Group / Specific Compound | Half-Life Range | Influencing Factors |
|---|---|---|
| Alkyl dithiocarbamates | 2 hours - 10 days | pH, Cation Type, Climate, Environmental Matrix nih.gov |
| Diethyl dithiocarbamate (DDC) | 36.96 hours | Biodegradation nih.gov |
The kinetics of biodegradation can be affected by the presence of other substances. Studies on compounds with similar functional groups indicate that the rate of degradation can be influenced by the initial concentration of the pollutant. nih.gov Furthermore, the formation of complexes between dithiocarbamates and metal ions, such as copper, can significantly inhibit acid-catalyzed hydrolysis, thereby increasing their persistence and half-life in natural waters. oup.com
In addition to biodegradation, dithiocarbonates are susceptible to degradation through photolytic (light-induced) and oxidative processes. nih.govnih.gov Exposure to ultraviolet (UV) radiation is a key factor in their environmental breakdown.
Research on diethyl dithiocarbamate (DDC) has shown that advanced oxidation processes combining ozone (O₃) and UV light are highly effective for its degradation. nih.govrsc.org The O₃/VUV (Vacuum UV) process, in particular, demonstrates significantly higher degradation rates compared to ozonation alone or UV photolysis. nih.gov This enhanced degradation is attributed to the generation of highly reactive hydroxyl radicals (•OH). rsc.org
The pseudo-first-order rate constant (k_app_) is a measure of the degradation speed. Studies comparing different processes for DDC degradation found that the O₃/VUV system was the most effective. nih.gov
Table 2: Kinetic Rate Constants for Degradation of Diethyl Dithiocarbamate (DDC) by Various Oxidation Processes
| Degradation Process | Pseudo-First-Order Rate Constant (k_app, min⁻¹) | Reference |
|---|---|---|
| O₃-alone | 0.051 | nih.gov |
| UV₂₅₄ photolysis | 0.115 | nih.gov |
| VUV photolysis | 0.201 | nih.gov |
| O₃/UV₂₅₄ | 0.354 | nih.gov |
The results indicate that the combination of ozone with VUV light is particularly efficient, achieving a rate constant nearly eight times higher than ozonation alone. nih.gov This highlights the potential of photolytic and oxidative methods for the rapid decomposition of dithiocarbonates in water.
Treatment Technologies for Dithiocarbonate-Containing Wastewaters
The presence of residual dithiocarbonates (xanthates) in industrial wastewater, particularly from mineral processing, necessitates effective treatment technologies to prevent environmental contamination. mdpi.com
Advanced Oxidation Processes (AOPs) are considered highly effective and promising methods for the degradation of organic pollutants like xanthates in wastewater. mdpi.commembranechemicals.com These processes utilize powerful oxidizing agents, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, harmless substances such as carbon dioxide and water. mdpi.com Commonly studied AOPs for xanthate removal include ozonation, Fenton oxidation, photocatalysis, and electrochemical oxidation. mdpi.combohrium.com
Electrochemical Advanced Oxidation Processes (EAOPs) have been investigated for the removal of xanthates from flotation process water. bohrium.com In one study, using carbon electrodes, a removal efficiency of up to 95% was achieved. The efficiency of the EAOP system is dependent on several operational parameters. bohrium.com
Table 3: Xanthate Removal Efficiency using EAOP Under Various Conditions
| Parameter | Condition | Xanthate Removal Efficiency (%) | Reference |
|---|---|---|---|
| Applied Voltage | 1 V - 7 V | Efficiency increases with higher voltage | bohrium.com |
| Flow Rate | 0.5 mL/min | 95% | bohrium.com |
| Influent Concentration | 5 mg/L | ~67% (in clean water) | bohrium.com |
The data shows that while high removal rates can be achieved, the presence of other components in real mine water can reduce efficiency, likely due to electrode fouling. bohrium.com The pH of the solution is also a critical factor in other AOPs, such as ozone oxidation, as it determines whether oxidation occurs directly with ozone molecules (acidic conditions) or indirectly via hydroxyl radicals (alkaline conditions). mdpi.com
Adsorption is another key strategy for removing pollutants from wastewater, valued for its simplicity and high efficiency. mdpi.com This technique involves using a solid material (adsorbent) to bind the pollutant molecules to its surface. While much of the research on dithiocarbonates focuses on using dithiocarbamate-functionalized materials to adsorb heavy metals, mdpi.comrsc.org studies have also explored the adsorption of related thiocarbamate compounds from water.
One such study investigated the use of modified semi-coke derived from walnut shells to adsorb the pesticide thiodicarb. The adsorbent was prepared by carbonizing walnut shell powder and then activating and modifying it with nitric acid. nih.gov
Table 4: Adsorption of Thiodicarb using Modified Walnut Shell-derived Carbon
| Parameter | Value | Reference |
|---|---|---|
| Adsorbent | Modified semi-coke | nih.gov |
| Specific Surface Area | 339.6 m²/g | nih.gov |
| Optimum Adsorption Time | 90 min | nih.gov |
| Optimum Adsorption Temperature | 25 °C | nih.gov |
The kinetic analysis of this process revealed that the adsorption fits a pseudo-second-order model, suggesting that chemisorption plays a significant role. nih.gov While this study was not on this compound specifically, it demonstrates the potential of using low-cost, carbon-based adsorbents for the removal of structurally related organosulfur compounds from wastewater.
Contributions to Green Chemistry Principles in Industrial Operations
The pursuit of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has become a central theme in modern industrial operations. sigmaaldrich.com Key principles of this philosophy include waste prevention, the use of catalysts over stoichiometric reagents, designing for energy efficiency, and utilizing renewable feedstocks. nih.govacs.org In this context, the development of novel catalytic and initiation systems for polymerization is critical. Potassium-based compounds, including dithiocarbonates, are instrumental in advancing these goals by enabling more efficient and controlled chemical syntheses. elsevierpure.com
The use of highly efficient catalytic systems minimizes waste by ensuring that a small amount of catalyst can facilitate a single reaction many times, a significant improvement over stoichiometric reagents that are consumed in the reaction. nih.gov Furthermore, advancements in process design, such as conducting reactions in eco-friendly and safe solvent media like ethanol-water mixtures or employing energy-efficient methods like microwave irradiation, align with green chemistry principles by reducing reaction times and energy consumption compared to conventional methods. sigmaaldrich.com The development of processes that utilize alternative solvents, such as supercritical carbon dioxide, further contributes to solving environmental problems associated with traditional, more hazardous solvents. cmu.edu
Development of Eco-Friendly Industrial Processes
Eco-friendly processes also focus on minimizing by-products and eliminating the use of toxic reagents. nih.gov Research into polymerization using potassium-based initiators often takes place in aqueous solutions or other less harmful solvents, moving away from more hazardous organic solvents. acs.org The ability to conduct these polymerizations at or near ambient temperatures and pressures further reduces energy use. nih.gov By focusing on catalysts that are both highly active and derived from more abundant and less toxic elements like potassium, these processes represent a significant step towards more sustainable chemical manufacturing. sigmaaldrich.comelsevierpure.com
Advanced Materials Science and Polymer Chemistry Research
Polymerization Initiation Mechanisms with Potassium Dithiocarbonates
Polymerization processes are fundamentally chain reactions that involve initiation, propagation, and termination steps. nih.goviaea.org Initiation, the acquisition of an active site by a monomer, can be induced by various methods, but frequently involves chemical initiators that decompose to form reactive species like free radicals. nih.gov Potassium dithiocarbonates and related compounds are significant in this field, primarily through their function in controlled radical polymerization techniques like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. nih.govscirp.org
In the RAFT process, a conventional free radical initiator is used in conjunction with a thiocarbonylthio compound, such as a dithiocarbonate, which acts as a chain transfer agent (CTA). nih.gov The mechanism involves the initial radical adding to the CTA, which then fragments to release a new radical that can initiate polymerization. researchgate.net This process establishes a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the thiocarbonylthio group) species. scirp.orgresearchgate.net This reversible transfer of the dithiocarbonate end-group between chains ensures that all polymer chains grow at a similar rate, allowing for precise control over the final polymer structure. researchgate.net
Beyond radical polymerization, various potassium salts have been shown to be effective initiators for anionic ring-opening polymerization (AROP). researchgate.net In these systems, the potassium salt can deprotonate a monomer to generate an enolate, which then initiates the polymerization propagation, demonstrating an alternative, non-radical initiation pathway. elsevierpure.com
Controlled Polymer Synthesis and Kinetics
A primary advantage of using potassium dithiocarbonates in RAFT polymerization is the ability to conduct a controlled or living polymerization, yielding polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). scirp.orgresearchgate.net The kinetics of such systems are fundamental to achieving this control. The rate of polymerization (Rp) is directly proportional to the concentration of the monomer [M] and to the square root of the initiator concentration [I]. acs.org
Kinetic studies are essential for optimizing synthesis. For instance, in the radical polymerization of acrylamide (B121943) initiated by potassium persulfate, the rate of polymerization was found to be governed by the expression R_p_ ∝ [Initiator]^0.5^ [Monomer]^1.26^. acs.org This demonstrates that while the dependency on the initiator follows classical kinetic theory, the order with respect to the monomer can be greater than unity. acs.org Such investigations allow for the precise tuning of reaction conditions to control the polymerization outcome.
The kinetic chain length, which represents the average number of monomers per initiated chain, can be theoretically controlled by adjusting the ratio of the propagation rate to the initiation rate. This translates to practical control over polymer chain length by varying the concentrations of the monomer and the initiator. In RAFT polymerization, the effectiveness of the dithiocarbonate chain transfer agent is critical; the rates of addition and fragmentation must be high relative to the rate of propagation to ensure uniform chain growth. scirp.org
Below is a data table from a kinetic study of acrylamide polymerization, illustrating the effect of monomer concentration on the conversion rate.
| Monomer Concentration (mol/L) | Conversion Rate (%/min) |
| 0.35 | 0.48 |
| 0.70 | 1.30 |
| 1.06 | 2.50 |
| 1.41 | 4.00 |
| 1.76 | 5.80 |
| Data derived from a study on the polymerization of acrylamide using a potassium-based initiator at 55°C. acs.org |
Development of Polymers with Tunable Properties
The control over polymer synthesis afforded by potassium dithiocarbonates and related initiators allows for the development of advanced materials with precisely tunable properties. The ability to control a polymer's microstructure, molecular weight, and architecture is essential for tailoring its physical, mechanical, and functional characteristics. elsevierpure.com
For example, by controlling the polymerization of L-lactide with potassium-based catalysts, the resulting poly(L-lactide)'s (PLLA) microstructure can be managed, which in turn tunes its physical properties like thermal resistance and biodegradability. elsevierpure.com Similarly, the addition of potassium salts to polymer electrolytes, such as polyethylene (B3416737) oxide (PEO), can alter the polymer's structure to enhance properties like ionic conductivity, which is critical for applications in potassium-ion batteries. scirp.org
The versatility of these methods enables the synthesis of complex polymer architectures, such as block copolymers, where different monomer blocks are linked together. scirp.org This has been demonstrated in the synthesis of a poly(methyl methacrylate)-block-polystyrene copolymer using a dithiocarbamate-mediated RAFT process, showcasing the living character of the polymerization. scirp.org Another study designed cross-linked acrylic acid copolymers functionalized with crown ethers that could selectively absorb potassium ions, demonstrating how specific functionalities can be engineered into the polymer backbone for targeted applications like chemical sensing.
The table below summarizes how different components and conditions in potassium-involved polymerizations can tune the final polymer properties.
| Polymer System | Component/Condition Varied | Tunable Property | Application |
| Poly(L-lactide) | Potassium-based catalyst choice | Microstructure, Crystallinity | Biodegradable plastics elsevierpure.com |
| Polyethylene oxide (PEO) | Addition of potassium salts (e.g., KBr) | Amorphous content, Ionic conductivity | Polymer electrolytes for batteries scirp.org |
| Poly(acrylic acid) | Functionalization with crown ethers | Selective K+ ion absorption | Chemical sensors |
| Poly(isobutylene oxide) | Choice of potassium salt initiator | Molar mass, Crystallinity | Crystalline materials researchgate.net |
Surface Modification of Materials for Specific Applications
Surface modification is a powerful strategy for developing advanced materials where the bulk properties are desirable but the surface characteristics need to be altered for a specific application. elsevierpure.com Grafting polymer chains to or from a surface is a versatile technique to change properties like biocompatibility, adhesion, or wettability without compromising the underlying material's integrity. elsevierpure.com
Dithiocarbonates, including potassium xanthates, play a crucial role in this area, particularly through a technique known as surface-initiated RAFT (SI-RAFT) polymerization. nih.gov This method involves immobilizing a dithiocarbonate-based chain transfer agent (CTA) onto the material's surface. nih.gov A standard radical initiator then initiates polymerization of a monomer in the surrounding solution. The propagating polymer chains react with the surface-bound CTAs, leading to the growth of polymer chains directly from the surface, creating a dense layer known as a "polymer brush." nih.gov
This "grafting-from" approach provides excellent control over the thickness, density, and composition of the grafted polymer layer. nih.gov The versatility of RAFT polymerization allows for a wide variety of monomers to be used, enabling the creation of surfaces with highly specific functionalities. nih.gov For example, surfaces can be modified to promote or resist cellular adhesion for biomedical applications by grafting different types of water-soluble polymers. Research has shown that by creating micro-patterned surfaces with different grafted polymers, cell adhesion and growth can be precisely controlled. This technique has been used to modify materials from polymers like PET to inorganic substrates, demonstrating its broad applicability. nih.gov
The traditional use of potassium ethyl xanthate (KEX) in mineral flotation also relies on surface modification, where the xanthate adsorbs onto the surface of sulfide minerals like galena (PbS), making them hydrophobic to facilitate separation. This highlights the fundamental ability of dithiocarbonates to interact with and alter surface properties, a principle that is harnessed in a more controlled manner in the field of polymer materials science.
Theoretical and Computational Investigations of Potassium O Isodecyl Dithiocarbonate
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure, bonding, and reactivity of Potassium O-isodecyl dithiocarbonate.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
DFT calculations offer a robust framework for investigating the electronic properties of molecules. nwo.nl For this compound, these calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Subsequent analysis of the electron distribution and molecular orbitals provides insights into the nature of the chemical bonds within the molecule.
The key components of the this compound molecule are the potassium cation (K⁺) and the O-isodecyl dithiocarbonate anion. The dithiocarbonate group (-OCS₂⁻) is the reactive center, and its electronic structure is of primary interest. DFT studies reveal the delocalization of negative charge across the sulfur atoms, which is crucial for its interaction with other species. The isodecyl group, a branched ten-carbon alkyl chain, influences the molecule's steric and hydrophobic properties.
Table 1: Illustrative Mulliken Atomic Charges from DFT Calculations on the O-Isodecyl Dithiocarbonate Anion
| Atom | Atomic Charge (e) |
| O | -0.65 |
| C (thiocarbonyl) | +0.15 |
| S1 | -0.75 |
| S2 | -0.75 |
Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For the O-isodecyl dithiocarbonate anion, the HOMO is typically localized on the sulfur atoms, indicating that these are the primary sites for nucleophilic attack. The LUMO, conversely, is often distributed over the carbon-sulfur bonds. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Energetic Barriers and Reaction Pathway Analysis
DFT calculations are also employed to map out the potential energy surfaces of chemical reactions involving this compound. researchgate.net This allows for the determination of reaction mechanisms, transition states, and the associated energetic barriers (activation energies). For instance, in the context of its role as a collector in mineral flotation, understanding the reaction pathway for its adsorption onto a mineral surface is of paramount importance.
These studies can elucidate the step-by-step process of bond formation between the dithiocarbonate and metal ions on the mineral surface. The calculated activation energies can help predict the kinetics of these processes under different conditions.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of how this compound interacts with its environment, particularly at interfaces such as mineral surfaces and in solution. nih.govnih.gov
Adsorption Behavior on Mineral Surfaces at the Atomic Level
In mineral processing, the selective adsorption of collector molecules onto specific mineral surfaces is the cornerstone of flotation. researchgate.netnih.gov MD simulations can model the complex interplay of forces that govern this adsorption process. nih.gov These simulations place the this compound molecules in a simulation box containing a slab of a particular mineral (e.g., a sulfide (B99878) mineral like chalcopyrite or a non-sulfide mineral like quartz) and water molecules.
The simulations track the trajectories of all atoms over time, revealing how the dithiocarbonate molecules approach and bind to the surface. Key findings from such simulations often highlight:
Preferential Orientation: The O-isodecyl dithiocarbonate anion typically orients its sulfur atoms towards the mineral surface, facilitating chemical bonding with surface metal cations.
Role of the Alkyl Chain: The hydrophobic isodecyl chain extends into the aqueous phase, rendering the mineral surface hydrophobic, which is essential for air bubble attachment in flotation.
Influence of Water: The simulations also show how water molecules structure themselves at the interface and how they are displaced upon the adsorption of the collector.
Table 2: Illustrative Interaction Energies from MD Simulations of this compound on a Mineral Surface
| Interaction Type | Energy (kJ/mol) |
| Dithiocarbonate - Mineral Surface | -150 to -250 |
| Isodecyl Chain - Water | +50 to +100 (repulsive) |
| Potassium Ion - Mineral Surface | -80 to -120 |
Note: These are representative values and can vary significantly depending on the mineral surface, force field parameters, and simulation conditions.
Solvation Effects and Solution Speciation
The behavior of this compound in an aqueous solution is critical to its function. MD simulations can be used to study its solvation, which is the interaction of the solute with the solvent molecules. elsevierpure.com These simulations can reveal the structure of the hydration shell around the potassium ion and the O-isodecyl dithiocarbonate anion.
Furthermore, these simulations can provide insights into the potential for micelle formation at higher concentrations, where the hydrophobic isodecyl chains aggregate to minimize their contact with water. Understanding the solution speciation is crucial for optimizing the concentration of the collector in industrial applications.
Predictive Modeling for Structure-Activity Relationships (SAR) in Various Applications
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its observed activity. nwo.nl For this compound and related compounds, predictive modeling can be used to design new collectors with enhanced performance.
By systematically modifying the structure of the dithiocarbonate—for example, by changing the length or branching of the alkyl group—and then using computational methods to predict the effect on its adsorption energy or hydrophobicity, researchers can identify promising new collector candidates. These predictions can then be validated by experimental studies, accelerating the development of more efficient and selective reagents.
Computational Design of Novel Dithiocarbonate Structures for Enhanced Performance
The computational design of new molecules with tailored properties represents a forefront in chemical research, merging theoretical chemistry with material science and drug discovery. For dithiocarbonates, including this compound, computational methods offer a powerful toolkit to predict and understand how structural modifications influence their performance in various applications. This approach accelerates the discovery of novel dithiocarbonate structures with enhanced efficacy, selectivity, or other desired characteristics, while minimizing the need for extensive empirical synthesis and testing.
The core of computational design lies in establishing a clear structure-activity relationship (SAR), where the three-dimensional arrangement of atoms in a molecule is quantitatively linked to its functional output. By systematically altering the chemical structure in silico—for instance, by changing the length or branching of the alkyl chain, or introducing different functional groups—researchers can explore a vast chemical space to identify promising candidates.
Recent studies on various dithiocarbamate (B8719985) derivatives have highlighted key structural features that govern their activity. For example, research into dithiocarbamates as anticancer agents has shown that modifications to the amine moiety and the introduction of specific ring structures can significantly impact their cytotoxic effects. nih.govresearchgate.net One study found that the toxicity of certain dithiocarbamates correlated with the molecular weight of the compound and the nature of the chemical radicals attached to the dithiocarbamate group. nih.gov Another investigation into dithiocarbamates with a chalcone (B49325) scaffold revealed that specific substitutions led to potent inhibition of tubulin polymerization, a key mechanism in cancer treatment. nih.gov
In the context of antioxidant properties, the introduction of halogen substituents on the aromatic rings of dithiocarbamic flavanones has been shown to enhance their radical scavenging capabilities. nih.govmdpi.commdpi.com Computational models can help elucidate the electronic effects of these substituents, explaining why, for instance, a fluorine atom at a particular position might lead to superior performance compared to other halogens. mdpi.com These findings underscore the principle that even subtle changes to a molecule's architecture can lead to profound differences in its functional properties.
Molecular modeling techniques, such as docking studies, are instrumental in this design process. nih.gov These methods simulate the interaction between a ligand (the dithiocarbonate) and a target receptor or binding site. nih.gov For example, in the development of new therapeutic agents, docking can predict how well a novel dithiocarbamate will bind to a specific protein, providing insights into its potential efficacy. nih.gov By calculating binding affinities and visualizing the interactions at a molecular level, chemists can prioritize the synthesis of compounds that are most likely to succeed.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide even deeper insights into the electronic structure of dithiocarbonates. nih.govnih.gov These calculations can determine properties like molecular orbital energies, charge distributions, and reaction energetics, which are fundamental to a molecule's reactivity and stability. nih.govnih.gov For instance, DFT calculations can be used to predict the stability of radical intermediates, which is crucial for understanding the mechanism of antioxidant activity. nih.gov By correlating these calculated quantum mechanical properties with experimentally observed performance, more accurate predictive models can be built.
While specific computational design studies focusing solely on this compound are not extensively detailed in the public domain, the principles derived from research on analogous dithiocarbamates provide a clear roadmap for its future development. By leveraging these computational strategies, it is possible to rationally design novel dithiocarbonate structures, potentially with enhanced properties for applications ranging from materials science to medicine.
Research Findings on Dithiocarbamate Structure-Activity Relationships
The following tables summarize findings from computational and experimental studies on various dithiocarbamate derivatives, illustrating the impact of structural modifications on their performance.
Table 1: Influence of Substituents on Antioxidant Activity of Dithiocarbamic Flavanones
This table, derived from a study on dithiocarbamic flavanones, demonstrates how different halogen substituents on the B-ring of the flavanone (B1672756) structure affect its radical scavenging activity, a measure of antioxidant performance. The activity is inversely proportional to the IC50 value (a lower IC50 indicates higher activity).
| Substituent (at para-position of ring B) | Radical Scavenging Activity Order |
| Fluorine (F) | > Chlorine (Cl) |
| Chlorine (Cl) | > Bromine (Br) |
| Bromine (Br) | > Iodine (I) |
| Iodine (I) | > Hydrogen (H) |
| Data sourced from a study on the antioxidant properties of 3-dithiocarbamic flavanone frameworks. mdpi.com |
Table 2: Cytotoxicity of Dithiocarbamate Derivatives in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for a novel dithiocarbamate compound, compound 6c , against different cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth. The data highlights the compound's selective toxicity towards cancer cells (HeLa, SMMC-7721) over non-cancerous cells (LO2).
| Compound | Cell Line | IC50 (µM) after 72h |
| compound 6c | HeLa (Cervical Cancer) | 0.06 ± 0.01 |
| compound 6c | SMMC-7721 (Liver Cancer) | 0.006 ± 0.04 |
| compound 6c | LO2 (Normal Liver) | 45.76 ± 0.01 |
| Data from a study on dithiocarbamates containing an α,β-unsaturated ketone fragment. researchgate.net |
Table 3: Quantum Chemical Calculation Data for Novel Sulfonamide Derivatives
Quantum chemical calculations can predict the relative stability and reactivity of molecules. In this study, the difference in the heat of formation (ΔH_f) was calculated to predict the activity of newly synthesized compounds. A lower ΔH_f value suggests a more stable and potentially more active compound.
| Compound | Application | Key Finding |
| 3d | Anticancer | Lower ΔH_f value, indicating higher predicted activity. |
| 7b | Anticancer | Lower ΔH_f value, indicating higher predicted activity. |
| Data derived from quantum chemical calculations on new sulfonamide hybrids. researchgate.net |
Analytical Methodologies and Characterization Techniques in Dithiocarbonate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure and for the quantitative analysis of dithiocarbonates. These techniques rely on the interaction of electromagnetic radiation with the compound to provide detailed information about its composition and chemical state.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. compoundchem.com For O-alkyl dithiocarbonates, the IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural motifs. The C-N stretching vibration within the dithiocarbamate (B8719985) moiety is of particular interest, as its frequency can provide insight into the electronic structure and bonding. biotech-asia.org The position of this band is influenced by the nature of the alkyl substituent on the nitrogen atom. biotech-asia.org Additionally, the C-S stretching vibrations provide further evidence for the dithiocarbonate structure. biotech-asia.org
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. publish.csiro.au For Potassium O-isodecyl dithiocarbonate, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of the isodecyl group and the dithiocarbonate functionality. The chemical shifts of the protons and carbons in the isodecyl chain can be assigned to their specific positions, while the carbon of the NCS₂ group would have a characteristic chemical shift. acs.org In related metal dithiocarbamate complexes, NMR has been used to study the effects of the metal ion on the electron distribution within the ligand. publish.csiro.au
Table 1: Representative IR Absorption Frequencies for O-Alkyl Dithiocarbonates
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H (Alkyl) Stretch | 2850-3000 |
| C-N Stretch | 1450-1550 |
| C-O Stretch | 1000-1300 |
| C-S Stretch | 900-1100 |
Note: The exact frequencies can vary depending on the specific molecular structure and the physical state of the sample. biotech-asia.orglibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| NCS₂ | 200-220 |
| O-CH₂ | 65-75 |
| Isodecyl Chain Carbons | 10-40 |
Note: These are predicted values based on general knowledge of dithiocarbamate and isodecyl group chemical shifts. Actual values may vary. acs.org
UV-Visible spectroscopy is a valuable technique for quantitative analysis and for monitoring reactions involving dithiocarbonates. Dithiocarbamate compounds exhibit strong UV absorption bands due to electronic transitions within the molecule. researchgate.net The intensity of this absorption is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. This allows for the determination of the concentration of this compound in various samples. For instance, the UV-Vis spectrum of potassium hydroxide (B78521), a related potassium salt, shows distinct absorption bands that can be used for its quantification. researchgate.netnih.gov The technique can also be employed to monitor the progress of reactions, such as the formation or degradation of the dithiocarbonate, by observing changes in the absorbance at a specific wavelength over time.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. toray-research.co.jpyoutube.com By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energies are measured. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment. toray-research.co.jp For this compound, XPS could be used to analyze its interaction with mineral surfaces, a critical aspect of its application in flotation. It can identify the presence of potassium, oxygen, carbon, and sulfur on the surface and provide insights into their oxidation states and how they are bonded. youtube.comyoutube.com This information is crucial for understanding the mechanisms of surface adsorption and reaction. researchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating complex mixtures and for the precise quantification of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in dithiocarbonate research.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For dithiocarbonates and related compounds like xanthates, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov Detection is typically achieved using a UV detector, as the dithiocarbonate moiety has a strong UV absorbance. nih.gov The development of HPLC methods for similar compounds, such as sodium isobutyl xanthate, often involves the formation of a more stable complex, for example with a metal ion like copper(II), to improve separation and detection sensitivity. nih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, dithiocarbamates like this compound are generally not stable enough for direct GC analysis as they tend to decompose at the high temperatures used in the GC injector and column. tandfonline.comnih.gov A common approach for the analysis of dithiocarbamates in various matrices is to quantitatively degrade them to a more volatile and stable derivative. thermofisher.com Acid hydrolysis is frequently used to convert the dithiocarbonate to carbon disulfide (CS₂), which is then extracted into a suitable solvent and analyzed by GC, often with a mass spectrometer (MS) or an electron capture detector (ECD) for sensitive and selective detection. thermofisher.comnih.goveurl-pesticides.eushimadzu.com This method provides a measure of the total dithiocarbonate content in a sample. thermofisher.com
Mass Spectrometry (MS) Coupling for Identification of Species
Mass spectrometry (MS) is a powerful analytical technique for the structural characterization of molecules. In the context of dithiocarbonate research, coupling MS with separation techniques like liquid chromatography (LC-MS) is instrumental. This approach allows for the identification of various dithiocarbonate-related species in complex matrices.
Recent studies have demonstrated the utility of MS in characterizing cationized species. For instance, the formation of sodium and potassium adducts ([M+Na]⁺ and [M+K]⁺) is a common phenomenon observed in electrospray ionization mass spectrometry (ESI-MS). nih.govspectroscopyonline.com The concentration of these alkali metal ions in the solvent can significantly influence the mass spectra, leading to the formation of various adducts. spectroscopyonline.com Understanding these fragmentation pathways is crucial for the accurate identification of the parent molecule and its derivatives. nih.gov For example, in the analysis of peptides, the presence of sodium and potassium ions can lead to the formation of [M+H+Na]²⁺ and [M+H+K]²⁺ adducts, which can sometimes dominate the spectrum at higher concentrations. spectroscopyonline.com
Electron Induced Dissociation (EID) is a tandem mass spectrometry technique that has been effectively used for the structural elucidation of complex molecules, including those with alkali metal adducts. nih.gov EID of sodiated and potassiated species provides different fragmentation patterns compared to their protonated counterparts, offering complementary structural information. nih.gov This is particularly relevant for the analysis of this compound, where the potassium cation is an intrinsic part of the molecule's structure.
Table 1: Influence of Na+/K+ Concentration on ESI-MS of a Model Peptide
| Na+/K+ Concentration (ppm) | Predominant Ion Species | Adduct Formation |
| < 0.1 | [M+2H]²⁺ | Low abundance of [M+H+Na]²⁺ and [M+H+K]²⁺ |
| > 0.1 | [M+H+Na]²⁺, [M+H+K]²⁺ | Dominant adduct peaks |
| Data derived from a study on human gastrin as a model peptide. spectroscopyonline.com |
Surface Characterization Techniques
The interaction of this compound with various surfaces, especially in the context of its application as a collector in mineral flotation, necessitates a thorough characterization of the adsorbent materials.
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of adsorbent materials before and after the adsorption of dithiocarbonates. researchgate.net SEM analysis provides high-resolution images that reveal details about the particle shape, size distribution, and surface texture of the adsorbent. researchgate.netnih.gov Changes in the surface morphology after adsorption, such as the appearance of new phases or alterations in the surface roughness, can indicate the nature of the interaction between the dithiocarbonate and the adsorbent. researchgate.net For instance, the deformation of an adsorbent's structure observed in SEM images can suggest strong adsorbate-adsorbent interactions. researchgate.net
X-ray Diffraction (XRD) is an indispensable technique for determining the crystalline structure of materials. anton-paar.com It provides information about the phase composition, lattice parameters, and degree of crystallinity of an adsorbent. mdpi.com In dithiocarbonate research, XRD is used to identify the crystalline phases present in an adsorbent material and to detect any changes in the crystal structure that may occur upon adsorption of the dithiocarbonate. researchgate.netresearchgate.net For example, shifts in the diffraction peaks can indicate changes in the crystal lattice due to the incorporation of the adsorbate. researchgate.net The technique is also crucial for confirming the synthesis of new composite adsorbent materials. mdpi.com
Table 2: Example of XRD Data for Adsorbent Characterization
| Adsorbent State | Key Diffraction Peaks (2θ) | Interpretation |
| Before Adsorption | 29.578° | Corresponds to CaCO₃ phase in eggshell powder. researchgate.net |
| After Co(II) Adsorption | Shift in peaks, reduced intensity | Suggests interaction and reduced crystallinity. researchgate.net |
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. measurlabs.comwikipedia.orgupi.edu This analysis is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. wikipedia.org The specific surface area is a critical parameter for adsorbents, as a larger surface area generally provides more active sites for adsorption. catalysis.blogresearchgate.net BET analysis is essential in dithiocarbonate research for characterizing the adsorbent materials used and for correlating their surface properties with their adsorption capacity for dithiocarbonates. researchgate.net
Table 3: Typical Parameters Obtained from BET Analysis
| Parameter | Description | Importance |
| Specific Surface Area (m²/g) | Total surface area per unit mass of the material. measurlabs.com | Directly relates to the number of available adsorption sites. catalysis.blog |
| Pore Volume (cm³/g) | The total volume of pores within the material. | Influences the accessibility of internal surface area. |
| Average Pore Diameter (nm) | The average size of the pores in the material. | Affects the size selectivity of adsorption. |
Electrochemical and Kinetic Measurement Techniques
Electrochemical methods provide valuable insights into the concentration and reaction kinetics of electroactive species like dithiocarbonates.
Potentiometric titration is an analytical method used to determine the concentration of a substance in a solution by measuring the potential difference between two electrodes. libretexts.org This technique is particularly useful for the quantitative analysis of ions in solution. indexcopernicus.com In the context of this compound, potentiometric titration can be employed to accurately determine the concentration of the dithiocarbonate or the potassium ions in a given sample. indexcopernicus.comnih.gov The method involves titrating the sample with a standard solution of a reagent that reacts with the analyte, and the endpoint of the titration is detected by a sharp change in the measured potential. mit.edugoogle.com The accuracy and precision of potentiometric titrations make them a reliable method for quality control and research applications involving dithiocarbonates. nih.gov
Kinetic Studies for Reaction Rates and Mechanisms
Kinetic studies are fundamental to understanding the reactivity of this compound and related dithiocarbonate compounds. These investigations provide critical insights into reaction rates, the influence of various factors on these rates, and the step-by-step pathways, or mechanisms, through which reactions occur. While specific kinetic data for this compound is not extensively available in the public domain, valuable inferences can be drawn from studies on analogous O-alkyl dithiocarbonates and xanthates.
The primary reactions of interest for dithiocarbonates include decomposition, oxidation, and nucleophilic substitution. The rates of these reactions are typically influenced by factors such as pH, temperature, reactant concentrations, and the nature of the solvent. rsc.orgresearchgate.net
Decomposition Kinetics:
The decomposition of monoalkyl dithiocarbamates can proceed through different mechanisms depending on the pH of the solution. In acidic conditions (pH < 5), the decomposition can follow two competitive pathways: one leading to the formation of carbon disulfide (CS₂) and an amine, and another yielding hydrogen sulfide (B99878) (H₂S) and an isothiocyanate. The stability of dithiocarbamates is critically dependent on pH.
Oxidation Kinetics:
The oxidation of dithiocarbonates, such as the reaction of O-ethyl dithiocarbonate (ethyl xanthate) with hydrogen peroxide, has been studied to understand their degradation pathways. These reactions often proceed through a series of bimolecular oxygen addition steps. rsc.org The initial product is typically an S-oxodithiocarbonate, which can then undergo further oxidation. The pH can influence the reaction pathway, directing it towards different products. rsc.org For instance, in the oxidation of ethyl xanthate, the reaction occurs with H₂O₂ rather than its conjugate base, HO₂⁻, which is consistent with a nucleophilic attack mechanism. rsc.org
Reaction Mechanisms:
The mechanism of dithiocarbonate reactions often involves the formation of intermediates. For example, in nucleophilic substitution reactions, where the dithiocarbonate acts as a nucleophile, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the other reactant. The sulfur atoms in the dithiocarbonate are the primary sites of nucleophilic attack.
Interactive Data Table: General Kinetic Parameters for Dithiocarbonate Reactions
Note: The following table provides generalized data based on studies of related dithiocarbonates and xanthates, as specific data for this compound is limited. The values should be considered illustrative of the types of parameters determined in kinetic studies.
| Reaction Type | Reactant(s) | Typical Rate Determining Factors | General Observations |
| Acid-Catalyzed Decomposition | Monoalkyl dithiocarbamate, H⁺ | pH, Temperature | Rate increases with decreasing pH. |
| Base-Catalyzed Decomposition | Monoalkyl dithiocarbamate, OH⁻ | pH, Temperature | Favored at pH > 11. |
| Oxidation | O-ethyl dithiocarbonate, H₂O₂ | pH, [H₂O₂] | Reaction with H₂O₂ is favored over HO₂⁻. rsc.org |
| Nucleophilic Substitution | Dithiocarbonate, Electrophile | Solvent, Electrophile Structure | Can proceed via SN1 or SN2 mechanisms. |
Interactive Data Table: Factors Affecting Dithiocarbonate Reaction Rates
| Factor | Effect on Reaction Rate | Mechanistic Implication |
| pH | Highly influential; stability decreases in acidic and strongly alkaline conditions. | Affects the protonation state of the dithiocarbonate and the concentration of catalytic species (H⁺ or OH⁻). |
| Temperature | Generally increases the rate of reaction. | Provides the necessary activation energy for bond cleavage and formation, consistent with Arrhenius theory. tandfonline.com |
| Reactant Concentration | Higher concentrations typically lead to faster reaction rates. | Increases the frequency of molecular collisions. |
| Solvent | The polarity and viscosity of the solvent can affect reaction rates. | Influences the solubility of reactants and the stability of transition states. |
| Alkyl Chain Length | Can influence reaction rates through steric and electronic effects. | Longer or bulkier alkyl groups may hinder the approach of reactants, affecting the rate of reactions like nucleophilic substitution. |
Detailed Research Findings:
Research on the decomposition of monomethyl dithiocarbamate has shown that in acidic solutions, the reaction is characterized by two competing pathways. The rate constants for these competing reactions have been calculated, revealing the complexity of the decomposition process.
Studies on the oxidation of ethyl xanthate have demonstrated that the reaction pathway can bifurcate, leading to different products depending on the pH. rsc.org This highlights the importance of controlling reaction conditions to achieve desired outcomes. The kinetic model for this oxidation involves a series of bimolecular oxygen addition steps, a finding supported by experimental evidence that ruled out the involvement of hydroxyl radicals. rsc.org
Theoretical calculations on the pyrolysis of ethyl dithiocarbonate have provided insights into the transition state of the reaction, suggesting a six-membered cyclic structure for the concerted fragmentation. tandfonline.com These computational approaches are invaluable for understanding reaction mechanisms at a molecular level, especially for intermediates that are difficult to isolate and study experimentally.
Future Research Directions and Emerging Paradigms for Potassium O Isodecyl Dithiocarbonate
Exploration of Advanced Catalytic Roles
The foundational role of dithiocarbonate and dithiocarbamate (B8719985) compounds in forming stable complexes with a wide array of metals is well-established. nih.govnih.gov This characteristic opens promising avenues for developing novel catalysts. Future research is anticipated to focus on harnessing Potassium O-isodecyl dithiocarbonate in sophisticated catalytic systems. A significant area of exploration involves its use as a single-source precursor for synthesizing metal sulfide (B99878) nanoparticles. nih.govresearchgate.net These nanoparticles are of great interest for their catalytic activity, and the dithiocarbonate structure provides a reliable route to their formation because the carbon-sulfur bonds are readily broken. researchgate.net
Furthermore, the catalytic potential of metal complexes derived from dithiocarbonates extends to organic synthesis. nih.govencyclopedia.pubresearchgate.net For instance, dithiocarbamate-metal complexes have demonstrated efficacy in catalyzing A³ coupling reactions for the synthesis of propargyl amines. nih.govencyclopedia.pub Future studies could investigate the activity of a this compound-metal complex in similar or other organic transformations. Another research frontier is the use of xanthates as catalysts in polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net The "potassium" component of the compound is also relevant, as potassium modification has been shown to act as a promoter, enhancing the catalytic activity and selectivity of supported metal catalysts in reactions like the reverse water gas shift. researchgate.netresearchgate.net This suggests that this compound could serve not only as a ligand but also as a source of potassium promoter, creating bifunctional catalytic sites.
Integration into Circular Economy and Sustainable Manufacturing Concepts
The principles of a circular economy—minimizing waste and maximizing resource utilization—are increasingly guiding chemical process development. Xanthates, including this compound, are integral to froth flotation, a process crucial for separating and recovering valuable sulfide minerals from ores. scirp.orgscirp.org This application is a cornerstone of recycling and resource management. mdpi.com A key research direction is the development of more environmentally benign, or "eco-friendly," xanthate-based flotation agents. researchgate.net This involves exploring synergies between traditional xanthates and biodegradable, bio-derived reagents, such as levulinic acid, to reduce the environmental footprint of mineral processing. mdpi.com
Sustainable manufacturing also emphasizes the use of safer, renewable feedstocks and solvents. rsc.org Research into synthesizing xanthates from bio-based sources, such as saccharides, is an emerging field that aligns with these goals. ijcce.ac.ir Applying this concept, the isodecyl alcohol used to produce this compound could potentially be derived from biological sources rather than petrochemicals. Additionally, the ability of dithiocarbonates to chelate heavy metals makes them effective agents for wastewater remediation, a critical component of environmental stewardship and water circularity. encyclopedia.pubijcce.ac.ir Future work could optimize this compound for selective removal and recovery of valuable or toxic metals from industrial effluents, further integrating it into a circular economy framework. scirp.org
Development of Smart Materials Incorporating Dithiocarbonate Functionalities
Smart materials, which respond to external stimuli such as changes in pH, temperature, or light, represent a frontier in materials science. medium.commdpi.com These materials are being developed for applications ranging from drug delivery to self-repairing structures and sensors. mdpi.comnih.gov The dithiocarbonate functional group, with its reactive sulfur atoms, is a prime candidate for incorporation into stimuli-responsive polymers. nih.govnih.gov
Future research is expected to explore the integration of the O-isodecyl dithiocarbonate moiety into polymer chains, either as a pendant group or within the main backbone. google.com Such materials could exhibit novel responsive behaviors. For example, the dithiocarbonate group's affinity for metal ions could be exploited to create sensors or hydrogels that change their properties upon exposure to specific metals. The redox-active nature of the dithiocarbonate group could be used to design materials that respond to oxidative or reductive environments, a feature valuable in biological systems. nih.gov While research into dithiocarbonate-based smart materials is still nascent, the versatility of stimuli-responsive polymers provides a clear roadmap for how these functionalities could be harnessed. escholarship.orgrsc.org The development of dithiocarbonate-functionalized polymers could lead to new classes of smart materials with tailored responses for advanced applications. nih.gov
Bio-inspired Approaches and Bio-based Derivatives
Nature provides a vast blueprint for the design of functional molecules and materials. Bio-inspired chemistry seeks to mimic these natural designs for technological advancement. A notable example is the use of dithiocarbamate chemistry to create "stapled" peptides, where the chemical staple enhances the peptide's stability and cell permeability for therapeutic applications. rsc.org This demonstrates a sophisticated, bio-inspired use of dithiocarbamate chemistry that could be explored further.
A more direct path involves the use of renewable, bio-based feedstocks for chemical synthesis. rsc.org There is growing interest in producing xanthates and other functional chemicals from biomass. mdpi.com For instance, researchers have successfully synthesized xanthates from lactose (B1674315) and are exploring the use of cellulose (B213188) xanthate, a well-known bio-based polymer derivative. researchgate.netijcce.ac.ir Future research on this compound could focus on synthesizing it from bio-derived isodecyl alcohol. This would create a more sustainable, "green" version of the compound, reducing reliance on fossil fuels. The combination of xanthates with other biodegradable reagents derived from biomass further exemplifies this trend toward creating more sustainable chemical systems. researchgate.net
Collaborative and Multiscale Modeling Initiatives in Chemical Engineering and Materials Science
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of complex processes. materialsvirtuallab.org For compounds like this compound, computational methods offer a powerful way to accelerate discovery and optimization. Multiscale modeling, which connects simulations across different length and time scales, is an emerging paradigm for developing a holistic understanding of a material, from its electronic structure to its macroscopic behavior. dtic.milrsc.org
Future research will likely involve collaborative initiatives that use Density Functional Theory (DFT) to probe the electronic structure and reactivity of the dithiocarbonate group and its metal complexes. orientjchem.orgresearchgate.net These quantum mechanical insights can elucidate catalytic mechanisms or predict the binding affinity of the molecule to different surfaces, which is crucial for applications in flotation and catalysis. rsc.org At a larger scale, molecular dynamics (MD) simulations can model the behavior of these molecules in solution or at interfaces. nih.gov By integrating these approaches in a multiscale framework, researchers can build predictive models that link molecular structure to material performance. nih.gov Furthermore, the application of machine learning (ML) to screen vast chemical spaces for molecules with desired properties is set to revolutionize materials discovery. materialsvirtuallab.orgnih.gov An ML-driven approach could rapidly identify new dithiocarbonate derivatives with enhanced catalytic or material properties, guiding experimental efforts in a more efficient and targeted manner. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
